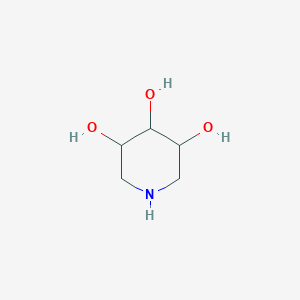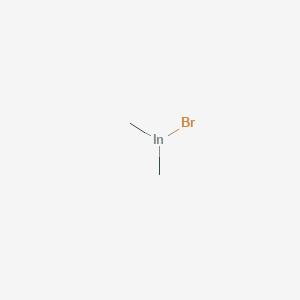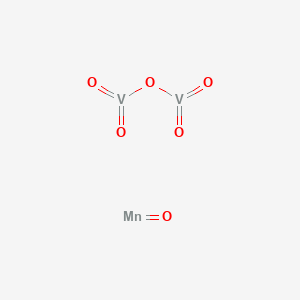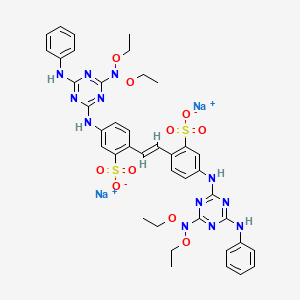
3,4,5-Trihydroxypiperidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxypiperidin is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3,4,5-Trihydroxypiperidin is Exoglucanase/xylanase . This enzyme is found in the bacterium Cellulomonas fimi and plays a crucial role in the breakdown of complex carbohydrates .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly altering its function
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. Given its target, it is plausible that the compound influences carbohydrate metabolism pathways, particularly those involving the breakdown of complex carbohydrates. More research is needed to confirm this and identify any downstream effects .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trihydroxypiperidin have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its inhibitory activity on glycosidase enzymes, affecting its overall impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of glycosidase enzymes, leading to changes in glycosylation patterns and cellular processes . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with glycosidase enzymes. The compound’s inhibition of these enzymes affects the metabolic flux and levels of metabolites involved in glycosylation processes . Additionally, this compound may interact with other enzymes and cofactors, further influencing its metabolic pathways and overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are crucial for understanding its overall impact on cellular processes and its potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNETIHECSPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential medical applications of 3,4,5-trihydroxypiperidine derivatives?
A1: Research suggests that 3,4,5-trihydroxypiperidine derivatives show promise as potential treatments for various metabolic disorders. One study highlights their potential use against prediabetes, gastritis, constipation, gastrointestinal infections, meteorismus, flatulence, caries, atherosclerosis, hypertension, and particularly diabetes, hyperlipidemia, and obesity. [] This broad spectrum of potential applications stems from their structural similarity to sugars, which may allow them to interact with biological pathways involved in carbohydrate metabolism.
Q2: How are 3,4,5-trihydroxypiperidine derivatives synthesized?
A2: Several synthetic approaches to 3,4,5-trihydroxypiperidine derivatives have been explored. One study focused on flexible synthesis strategies utilizing 1,6-dihydro-3-(2H)-pyridone and 1,2,3,6-tetrahydropyridin-3-ol as starting materials. [] These building blocks offer versatility in introducing hydroxyl groups at specific positions on the piperidine ring. Another study employed d-ribono-1,4-lactone as a starting material for the synthesis of novel N-substituted 3,4,5-trihydroxypiperidin-2-ones. [] This approach leverages the existing chirality of the sugar lactone to control the stereochemistry of the final product.
Q3: What is the significance of the stereochemistry in 3,4,5-trihydroxypiperidine derivatives?
A3: As with many biologically active molecules, the stereochemistry of 3,4,5-trihydroxypiperidine derivatives is crucial for their activity. One study successfully developed an enzymatic racemate resolution method for an allyl alcohol intermediate, achieving an enantiomeric excess (ee) greater than 98% for the desired enantiomer. [] This high enantioselectivity is essential for studying the specific biological effects of each enantiomer and developing potentially safer and more effective drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)








